n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide
Description
N,N-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide is a spirocyclic compound featuring a fused oxazole and piperidine ring system. The spiro[4.5]decane core incorporates a 1-oxa-2,7-diazaspiro framework, with a carboxamide group at position 3 and dimethyl substitution on the amide nitrogen. This structure confers unique conformational and electronic properties, making it a candidate for pharmacological exploration.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
N,N-dimethyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide |
InChI |
InChI=1S/C10H17N3O2/c1-13(2)9(14)8-6-10(15-12-8)4-3-5-11-7-10/h11H,3-7H2,1-2H3 |
InChI Key |
AAEHCBJVPOIWNK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NOC2(C1)CCCNC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis typically follows a multi-step route involving:
- Formation of the spirocyclic core via cyclization reactions.
- Introduction of the oxa and diaza heteroatoms through appropriate precursors.
- Functionalization of the carboxamide group with dimethyl substitution on the nitrogen.
Key Starting Materials and Intermediates
- 2-Hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide or similar hydrazine derivatives serve as nucleophilic building blocks for heterocycle formation.
- Ketone derivatives (e.g., cyclohexanone, cyclopentanone) are used to induce spirocyclization by nucleophilic attack.
- Dimethylamine or its derivatives are employed for N,N-dimethylation of the amide nitrogen.
Representative Preparation Method
A green and efficient synthetic method reported involves the following steps:
Synthesis of Hydrazine Intermediate
- React 2-chloro-N-sulfamoylphenyl acetamide with morpholine and sulfur.
- Follow with reaction with hydrazine hydrate to yield 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide (Yield ~72%, mp 185°C).
- Characterized by FT-IR, 1H-NMR, and elemental analysis confirming structure and purity.
-
- Stir the hydrazine intermediate with various ketone derivatives in ethanol at room temperature for about 3 hours.
- This step forms the spirocyclic ring system via nucleophilic attack of the hydrazine amino group on the ketone carbonyl, followed by cyclization involving the thiol group and elimination of water.
- Isolate the spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives by filtration and crystallization (Yield up to 92%).
N,N-Dimethylation of Carboxamide
- Introduce dimethyl groups on the amide nitrogen typically by reaction with dimethylamine or methylating agents under controlled conditions.
- This step requires careful optimization to avoid overalkylation or side reactions.
Reaction Mechanism Insights
The proposed mechanism for the spirocyclization involves:
- Initial nucleophilic attack of the hydrazine amino group on the ketone carbonyl carbon forming a hydrazone intermediate.
- Subsequent nucleophilic attack by the thiol group at the same carbonyl carbon facilitates ring closure.
- Elimination of water leads to the formation of the spirocyclic 1,3,4-thiadiazole core, which is structurally related to the target compound.
Experimental Data Summary
| Step | Reagents/Conditions | Yield (%) | Key Characterization Data |
|---|---|---|---|
| Hydrazine intermediate synthesis | 2-chloro-N-sulfamoylphenyl acetamide, morpholine, sulfur, hydrazine hydrate | 72 | Mp 185°C; FT-IR νmax: 3344-3106 cm⁻¹ (NH), 1680 cm⁻¹ (C=O); 1H-NMR δ 10.40 (NH) |
| Spirocyclization with ketones | Ethanol, room temperature, 3 h | 85-92 | Mp ~185°C; FT-IR νmax: 3348, 3314 cm⁻¹ (NH), 1650 cm⁻¹ (C=O); 1H-NMR δ 10.32 (NH amide) |
| N,N-Dimethylation | Dimethylamine or methylating agent, controlled conditions | Variable | Confirmed by NMR shifts of N-methyl protons; elemental analysis |
Green Chemistry and Practical Considerations
- The described synthetic method emphasizes green chemistry principles : room temperature reactions, ethanol as a green solvent, catalyst-free conditions, and high atom economy.
- Avoidance of toxic reagents and harsh conditions enhances safety and scalability.
- The procedure allows for structural diversity by varying ketone substrates.
Additional Synthetic Routes and Variations
- Alternative methods may involve photochemical or visible-light-mediated cyclizations to form the spirocyclic core.
- Use of protecting groups during N,N-dimethylation to improve selectivity.
- Employing microwave-assisted synthesis to reduce reaction times.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Hydrazine intermediate + ketone | Ethanol, RT, stirring | High yield, green solvent | Requires pure starting materials |
| Photochemical cyclization | Visible light, photocatalyst | Mild conditions, selective | Requires specialized equipment |
| Microwave-assisted synthesis | Microwave irradiation, solvents like DMF | Rapid reaction, energy efficient | Equipment cost |
| N,N-Dimethylation | Dimethylamine, methylating agents | Direct functionalization | Potential side reactions |
Chemical Reactions Analysis
n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and for the development of new chemical compounds.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications, although it is not yet approved for medical use.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
Spirocyclic compounds with heteroatoms in the ring systems are widely studied for their conformational rigidity and bioavailability. Below is a comparison of key analogs:
Table 1: Structural and Conformational Comparison
Table 2: Pharmacological Activity Comparison
Key Observations :
- Antimicrobial Activity : Spirooxazolines with chlorophenyl and phenylethyl substituents demonstrate potent activity (MIC = 3.25 μM), suggesting that electron-withdrawing groups enhance microbial target binding .
- Therapeutic Potential: Rolapitant’s antiemetic activity highlights the relevance of diazaspiro cores in CNS drug design, though the target compound’s lack of a ketone group may limit direct comparison .
Biological Activity
n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide (CAS Number: 2091542-18-4) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula of this compound is , with a molecular weight of 211.26 g/mol. The compound exhibits unique structural features typical of spiro compounds, which contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 2091542-18-4 |
| Molecular Formula | C₁₀H₁₇N₃O₂ |
| Molecular Weight | 211.26 g/mol |
Antidepressant and Anoretic Activity
Research has indicated that compounds within the diazaspiro family, including this compound, exhibit significant antidepressant and anoretic (appetite-suppressing) activities. A notable study demonstrated that related compounds could prevent reserpine-induced ptosis in rats, a standard test for antidepressant efficacy, at doses around 50 mg/kg orally . Additionally, anoretic effects were observed in canine models at doses of approximately 15 mg/kg .
Inhibition of Oncogenic Pathways
Recent investigations into similar diazaspiro compounds have highlighted their potential as covalent inhibitors against oncogenic proteins such as KRAS G12C. These findings suggest that modifications to the diazaspiro structure can enhance inhibitory activity against cancer cell proliferation. For instance, derivatives showed dose-dependent antitumor effects in xenograft mouse models, indicating promising applications in cancer therapy .
Study on Antitumor Activity
A study focusing on the structural optimization of diazaspiro derivatives reported that specific modifications led to enhanced binding affinity to the KRAS G12C protein. The optimized compound demonstrated significant antitumor activity in vivo, showcasing its potential as a therapeutic agent for treating solid tumors associated with KRAS mutations .
Pharmacological Evaluation
In another evaluation, researchers assessed the pharmacological properties of various diazaspiro compounds, including this compound. The results indicated effective modulation of neurotransmitter systems and potential utility in managing mood disorders and appetite regulation .
Q & A
Q. What synthetic strategies are employed to synthesize n,n-Dimethyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide, and how are reaction conditions optimized?
Synthesis typically involves multi-step cyclization reactions. For example, structurally related spiro compounds are synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkenes, followed by functional group modifications (e.g., alkylation or carboxamide introduction) . Key optimization factors include:
Q. How is the spirocyclic structure of this compound validated, and what analytical techniques are critical?
X-ray crystallography is the gold standard for structural validation. For example:
- Puckering parameters : Cremer-Pople analysis (e.g., q₂ = 0.220 Å, φ = 142.2°) quantifies ring conformation .
- Hydrogen bonding : Intermolecular interactions stabilize crystal packing .
Complementary techniques include NMR (¹³C/¹H for substituent analysis) and IR spectroscopy (amide C=O stretching at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of structurally similar diazaspiro compounds?
Contradictions in activity (e.g., antimicrobial vs. antitumor effects) may arise from:
- Substituent variations : Methyl vs. aryl groups alter steric/electronic profiles .
- Assay conditions : MIC values vary with bacterial strains (e.g., S. aureus vs. E. coli) .
Methodological approach :- Conduct SAR studies with systematic substituent modifications.
- Standardize assays (e.g., fixed inoculum size, pH 7.4) .
- Validate via dose-response curves (e.g., IC₅₀ calculations) .
Q. What experimental designs are recommended to analyze the compound’s potential as a covalent inhibitor of oncogenic proteins like KRAS G12C?
Key steps include:
- Binding assays : Use surface plasmon resonance (SPR) to measure affinity (KD).
- Cellular validation : Test in KRAS-mutant xenograft models (e.g., H358 lung cancer cells) with dose-dependent tumor regression analysis .
- Structural insights : Co-crystallize the compound with KRAS G12C to map binding pockets (SHELX refinement recommended for high-resolution data) .
Q. How can researchers address challenges in crystallographic refinement of the spiro ring system?
Common issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
